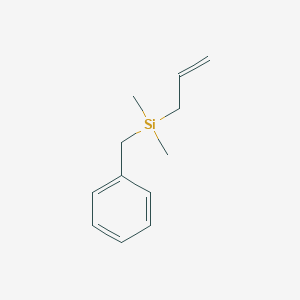![molecular formula C24H16 B079420 5,12-Dihydro-5,12-[1,2]benzenonaphthacene CAS No. 13395-89-6](/img/structure/B79420.png)
5,12-Dihydro-5,12-[1,2]benzenonaphthacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Dihydro-5,12-[1,2]benzenonaphthacene is a polycyclic aromatic hydrocarbon that belongs to the class of iptycenes. It is characterized by its unique three-dimensional structure, which consists of three benzene rings fused to a central triptycene core. This compound is known for its rigidity and high thermal stability, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between anthracene and benzoquinone. This reaction forms a triptycene intermediate, which can then be further functionalized to produce benzotriptycene . Another method involves the reaction of anthracene with aryne intermediates, such as those derived from 1-nitronaphthalene or 9-bromophenanthrene .
Industrial Production Methods: While specific industrial production methods for benzotriptycene are not widely documented, the synthesis typically involves the same fundamental reactions used in laboratory settings. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the benzene rings and the triptycene core.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction of benzotriptycene can be achieved using reagents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions typically result in functionalized benzotriptycene derivatives.
Scientific Research Applications
5,12-Dihydro-5,12-[1,2]benzenonaphthacene has a wide range of scientific research applications due to its unique structural properties:
Biology: this compound derivatives are studied for their potential use in drug delivery systems and as molecular probes.
Medicine: Research is ongoing to explore the potential of benzotriptycene-based compounds in therapeutic applications, such as anticancer agents.
Mechanism of Action
The mechanism by which benzotriptycene exerts its effects is primarily related to its structural rigidity and high thermal stability. These properties allow it to interact with various molecular targets and pathways. For example, in gas separation applications, benzotriptycene-based polymers act as molecular sieves, selectively allowing certain gases to pass through while blocking others .
Comparison with Similar Compounds
Triptycene: A closely related compound with a similar three-dimensional structure but without the benzene ring substitutions.
Methanopentacene: Another polycyclic aromatic hydrocarbon with a rigid structure, used in similar applications as benzotriptycene.
Uniqueness: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene stands out due to its enhanced rigidity and thermal stability compared to other similar compounds. These properties make it particularly suitable for applications requiring high-performance materials, such as advanced polymers for gas separation .
Properties
CAS No. |
13395-89-6 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene |
InChI |
InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H |
InChI Key |
BDGCAZKBABLJEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


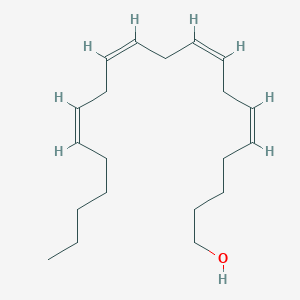
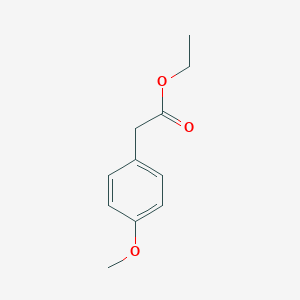
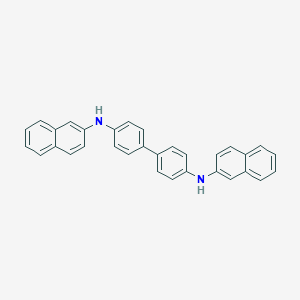
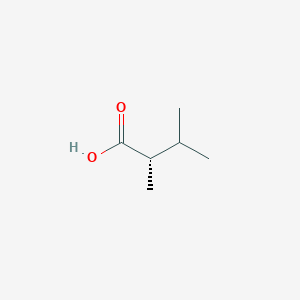
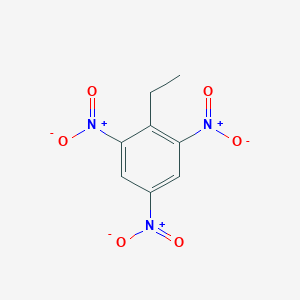


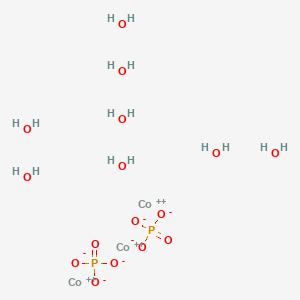

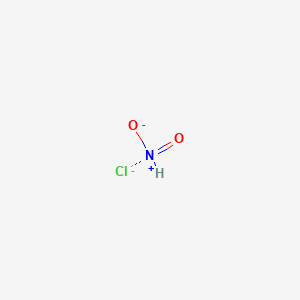
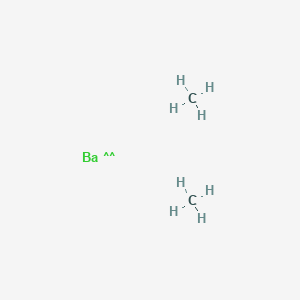
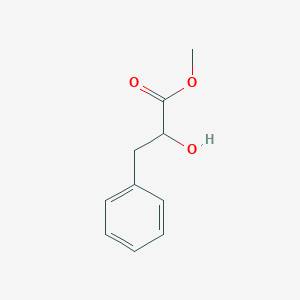
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
